1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, such as 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, involves the reaction of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids like H3PMo12O40 and H14[NaP5W29MoO110], showing high yields and indicating the efficiency of these catalysts in facilitating the synthesis process (Heravi et al., 2007).
Molecular Structure Analysis
The electronic structure and vibrational properties of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a related compound, have been studied using Hartree Fock and density functional theory methods. These studies reveal significant insights into the molecule's reactivity and structural characteristics, highlighting the small HOMO-LUMO gap which indicates high chemical reactivity and potential for charge transfer within the molecule (Shukla et al., 2015).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit various biological activities, including acting as potent adenosine deaminase inhibitors. The synthesis of these derivatives, bearing alkyl or arylalkyl substituents, has shown significant inhibitory activity, highlighting their chemical reactivity and potential utility in therapeutic applications (La Motta et al., 2009).
Scientific Research Applications
Anticancer Activity : Derivatives of this compound have shown promising antitumor activity. For example, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant anticancer effects (Abdellatif et al., 2014). Another study found that pyrazolopyrimidines derivatives are potential anticancer and 5-lipoxygenase agents, highlighting valuable structure-activity relationships (Rahmouni et al., 2016).
AIDS Chemotherapy : A study successfully synthesized pyrazole-based pyrimidine scaffolds, showing potential for applications in new drug discovery and AIDS chemotherapy (Ajani et al., 2019).
Herbicidal Activity : Novel 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones displayed promising herbicidal activity against specific plant species (Luo et al., 2017).
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have shown potent A1 adenosine receptor affinity, which is significant for therapeutic applications (Harden et al., 1991).
Antimicrobial Activity : Some synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives demonstrated moderate to outstanding antimicrobial activity against various bacteria and fungi (El-sayed et al., 2017).
Anti-Inflammatory Properties : Certain derivatives, such as 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones, have shown promising anti-inflammatory properties without ulcerogenic activity, suggesting their potential as nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).
Antioxidant Activity : Some pyrazole and thiophene derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety demonstrated antioxidant activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).
properties
IUPAC Name |
1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZQGHGCKKWNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943828 | |
Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
CAS RN |
21314-17-0 | |
Record name | 1,5-Dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21314-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dihydro-1-phenyl-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021314170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21314-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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